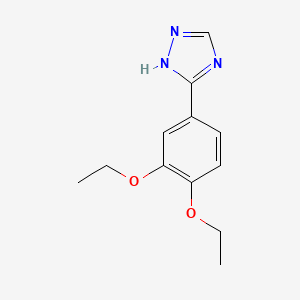

3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O2 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C12H15N3O2/c1-3-16-10-6-5-9(7-11(10)17-4-2)12-13-8-14-15-12/h5-8H,3-4H2,1-2H3,(H,13,14,15) |

InChI Key |

WTDXLCXUYLZTGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC=NN2)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3,4 Diethoxyphenyl 1h 1,2,4 Triazole and Analogues

Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with numerous methods developed over the years. These strategies often involve the cyclization of precursors containing the requisite nitrogen and carbon atoms.

Established Synthetic Pathways for 1,2,4-Triazole Formation

Classical methods for synthesizing 1,2,4-triazoles remain widely used due to their reliability and the availability of starting materials. These pathways typically involve the condensation and subsequent cyclization of compounds such as hydrazines, amidines, and their derivatives.

One of the most common approaches is the Pellizzari reaction , which involves the reaction of an amide with an acylhydrazide. scispace.com Another fundamental method is the Einhorn–Brunner reaction , which synthesizes 1,2,4-triazoles from the condensation of hydrazines or monosubstituted hydrazines with diacylamines. scispace.com

A versatile and widely applied method involves the reaction of amidines or imidates with hydrazine (B178648) derivatives. For instance, 1,3,5-trisubstituted-1,2,4-triazoles can be synthesized in a one-pot, two-step process starting from a carboxylic acid and an amidine, which form an amide in situ. This intermediate then reacts with a monosubstituted hydrazine to cyclize into the triazole ring with high regioselectivity. nih.govfrontiersin.org Applying this to the target molecule, 3,4-diethoxybenzoic acid could be converted to the corresponding amidine and reacted with hydrazine.

Another established route is the cyclization of N-acylamidrazones. A general approach to synthesizing 3,4,5-trisubstituted 1,2,4-triazoles involves the reaction of hydrazides with secondary amides, activated by trifluoroacetic anhydride, followed by microwave-induced cyclodehydration. isres.org

The following table summarizes key established synthetic methods for the 1,2,4-triazole ring.

| Method Name | Reactants | Key Features | Reference |

| Pellizzari Reaction | Amide, Acylhydrazide | Thermal condensation | scispace.com |

| Einhorn–Brunner Reaction | Hydrazine, Diacylamine | Good for N-substituted triazoles | scispace.com |

| From Amidines | Amidine, Hydrazine | High regioselectivity, often one-pot | nih.govfrontiersin.org |

| From Nitriles | Nitrile, Hydrazine | Base-mediated, tolerates various functional groups | rsc.org |

| From Hydrazonoyl Halides | Hydrazonoyl Halide, Nitrile/Oxime | 1,3-dipolar cycloaddition | isres.orgorganic-chemistry.org |

Innovative and Sustainable Synthetic Approaches for 1,2,4-Triazole Derivatives

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for constructing heterocyclic rings. These "green" approaches often utilize alternative energy sources, avoid hazardous reagents, and improve atom economy. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. A catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation has been reported, demonstrating excellent functional group tolerance. organic-chemistry.orgresearchgate.net This technique could be applied to the synthesis of 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole from 3,4-diethoxybenzohydrazide.

Electrochemical synthesis offers a reagent-free and mild alternative for C-N bond formation. An electrochemical method has been developed for the intramolecular dehydrogenative C–N cross-coupling to create fused 1,2,4-triazoles. rsc.org Similarly, 1,5-disubstituted 1,2,4-triazoles can be obtained from aryl hydrazines and alcohols via an electrochemical multicomponent reaction, avoiding the need for strong oxidants or metal catalysts. isres.orgorganic-chemistry.org

Catalyst-driven innovations include the use of copper-catalyzed systems. A Cu-catalyzed reaction using air or oxygen as the oxidant can achieve the synthesis of 1,2,4-triazoles from amidines and sources like DMF or trialkylamines. isres.orgorganic-chemistry.org Bio-inspired catalysis, mimicking amine oxidase enzymes with an o-quinone catalyst, has also been employed for the regioselective synthesis of 1,2,4-triazoles in an atom-economical process that produces only water and ammonia (B1221849) as byproducts. rsc.org

The table below highlights some innovative and sustainable methods.

| Approach | Description | Advantages | Reference |

| Microwave-Assisted | Uses microwave irradiation to accelerate reactions. | Rapid, high yields, catalyst-free options. | organic-chemistry.orgresearchgate.net |

| Electrochemical | Employs electric current to drive C-N bond formation. | Metal- and oxidant-free, mild conditions, atom-economical. | isres.orgrsc.org |

| Bio-Inspired Catalysis | Uses catalysts that mimic enzyme functions (e.g., amine oxidase). | Environmentally benign, high regioselectivity, uses O2 as oxidant. | rsc.org |

| Metal-Free Oxidative Cyclization | Utilizes iodine or other non-metal oxidants for cyclization. | Avoids transition metal catalysts, broad substrate scope. | isres.org |

Functionalization and Derivatization of the 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole Core

Once the core structure is synthesized, its properties can be modulated through functionalization of either the triazole ring or the diethoxyphenyl moiety.

Regioselective Functionalization of the Triazole Nucleus

The 1H-1,2,4-triazole ring possesses three nitrogen atoms, but substitution typically occurs at the N1 or N4 positions. The regioselectivity of these reactions is a critical aspect of derivatization.

Alkylation is a common transformation. The alkylation of 1,2,4-triazole itself can be directed to the N1 position with high regioselectivity using mild conditions, such as potassium carbonate as a base in an ionic liquid solvent under microwave irradiation. researchgate.netproquest.com For 3-substituted triazoles, the outcome of N-alkylation can be influenced by the substituent at the C3 position and the reaction conditions.

In analogues such as 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol, alkylation occurs selectively at the sulfur atom to yield 5-alkylthio derivatives. nih.gov Subsequent acylation can then occur at one of the ring nitrogens. nih.gov This highlights the possibility of using a thiol group as a handle for selective functionalization at the C5 position before proceeding with N-substitution.

Substituent Effects on the Diethoxyphenyl Moiety and Beyond

The diethoxyphenyl group offers sites for electrophilic aromatic substitution, although the ethoxy groups are strongly activating and directing to the ortho and para positions (relative to each group). The positions on the phenyl ring available for substitution are C2, C5, and C6. The electronic nature of the 1,2,4-triazole ring, which is electron-withdrawing, will influence the reactivity of the phenyl ring.

In related systems, the nature of substituents on the phenyl ring has a profound impact on the chemical and biological properties of the molecule. For example, in a series of thiophene-linked 1,2,4-triazoles, the presence and position of halo-substituents on an adjacent aryl ring significantly modulated the antibacterial activity of the compounds. mdpi.com Similarly, the introduction of nitro groups onto an aryl substituent of a 1,2,4-triazole can impart distinct biological activities and energetic properties. nih.gov These findings suggest that modification of the diethoxyphenyl ring of the target compound, for instance through nitration or halogenation, could be a viable strategy for tuning its characteristics.

Formation of Fused Heterocyclic Architectures

Fusing the 1,2,4-triazole ring with other heterocyclic systems is a powerful strategy for creating complex, three-dimensional molecules with novel properties. Such fused systems are prevalent in many pharmaceutical agents. acs.org

One common approach involves intramolecular cyclization. For example, starting from 2-hydrazinopyridines and aldehydes, 1,2,4-triazolo[4,3-a]pyridines can be synthesized efficiently via an intramolecular dehydrogenative C–N coupling reaction under mild electrolytic conditions. rsc.org This strategy could be adapted by introducing a suitable reactive group onto the N1-substituent of the 3-(3,4-diethoxyphenyl)-1,2,4-triazole core to enable cyclization.

Another strategy involves constructing the second ring onto the pre-formed triazole. A novel 1,2,4-triazole-fused N-heterocycle, pyrrolo[1,2-a] frontiersin.orgisres.orgorganic-chemistry.orgtriazolo[3,4-c]pyrazine, was synthesized through a domino reaction involving a pyrrole-2-carbonitrile (B156044) derivative and an acyl hydrazide, which sequentially builds the pyrazine (B50134) and triazole rings. researchgate.net This demonstrates how precursors to the diethoxyphenyltriazole could be designed to participate in cascade reactions to form fused systems. The synthesis of fused bicyclic frontiersin.orgisres.orgorganic-chemistry.org-triazoles from amino acids has also been demonstrated, showcasing a modular three-step procedure that joins carboxylic acids with acyl hydrazines. acs.org

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

The unambiguous structural confirmation of 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole and its analogues relies on a combination of modern spectroscopic and analytical methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and three-dimensional structure, ensuring the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed to characterize 1,2,4-triazole derivatives. urfu.ru

For analogues such as those with dimethoxy substituents, ¹H NMR spectra show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the triazole ring. pensoft.net In the case of 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the diethoxyphenyl group. Specifically, the ethoxy groups would present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons due to spin-spin coupling. The protons on the phenyl ring typically appear as multiplets or a series of doublets and doublets of doublets in the aromatic region (δ 7.0-8.0 ppm). The C5-H proton of the 1,2,4-triazole ring is expected to appear as a singlet at a downfield chemical shift, typically above δ 8.0 ppm, while the N-H proton signal is often a broad singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 1,2,4-triazole derivatives, characteristic signals are observed for the two carbon atoms of the triazole ring (typically in the δ 145-165 ppm range) and the carbons of the substituted phenyl ring. urfu.rusemanticscholar.org For the target compound, the spectrum would also clearly show signals for the methyl and methylene carbons of the ethoxy groups.

| Expected ¹H NMR Signals for 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole | |

| Assignment | Expected Chemical Shift (δ ppm) |

| -CH₃ (ethoxy) | ~1.4 (triplet) |

| -OCH₂ (ethoxy) | ~4.1 (quartet) |

| Ar-H (phenyl) | 7.0 - 7.8 (multiplets) |

| C5-H (triazole) | > 8.0 (singlet) |

| N-H (triazole) | Variable, broad singlet |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. For 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole (C₁₂H₁₅N₃O₂), the calculated monoisotopic mass is 233.1164 g/mol . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm).

The fragmentation patterns observed in the mass spectrum can also offer structural information. The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of the heterocyclic ring and the loss of neutral molecules like N₂. researchgate.net Analysis of these fragments helps to confirm the core structure and the nature of the substituents. Studies on analogous dimethoxyphenyl triazoles have successfully used mass spectrometry to confirm their molecular weight. pensoft.net

X-ray Crystallography

| Typical X-ray Crystallography Data for Phenyl-Substituted 1,2,4-Triazoles | |

| Parameter | Observation |

| Crystal System | Often Triclinic or Monoclinic researchgate.netnih.gov |

| Triazole Ring | Planar |

| Intermolecular Interactions | N-H···N or N-H···O/S hydrogen bonding is common researchgate.netnih.gov |

| Phenyl-Triazole Dihedral Angle | Varies depending on substituents and packing forces nih.govnih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole would be expected to show characteristic absorption bands. These include N-H stretching vibrations (typically broad, around 3100-3300 cm⁻¹), aromatic and aliphatic C-H stretching (around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively), C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region, and strong C-O stretching bands for the ether linkages around 1250 cm⁻¹. semanticscholar.org

Structure Activity Relationship Sar Studies and Rational Molecular Design of 3 3,4 Diethoxyphenyl 1h 1,2,4 Triazole Derivatives

Correlating Structural Modifications with Biological Response

The biological activity of 1,2,4-triazole (B32235) derivatives is intricately linked to their three-dimensional structure and the electronic properties of their substituents. The process of correlating these structural modifications with the observed biological response is a cornerstone of medicinal chemistry.

The 3-(3,4-diethoxyphenyl) group serves as a crucial pharmacophoric element. The nature and position of substituents on this phenyl ring can significantly impact the compound's interaction with biological targets. For instance, the presence of alkoxy groups, such as the diethoxy substituents, is known to enhance lipophilicity, which can in turn affect cell membrane permeability and target engagement.

In related series of compounds, such as 1,2,3-triazole/1,2,4-oxadiazole (B8745197) hybrids, it has been observed that the number and position of methoxy (B1213986) groups on a phenyl ring substantially impact antiproliferative activity. For example, a derivative with a 3,4-dimethoxy substitution showed potent activity against several cancer cell lines. nih.gov This suggests that the electronic and steric properties of these substituents are key determinants of biological efficacy. It is plausible that modifications to the ethyl groups of the diethoxy moiety in 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole, such as altering their length or introducing branching, could fine-tune the compound's activity profile.

Table 1: Postulated Influence of Phenyl Ring Substitutions on Biological Activity

| Substituent Modification on Phenyl Ring | Postulated Effect on Activity | Rationale |

| Altering alkyl chain length of alkoxy groups | Modulation of lipophilicity and steric bulk | Longer or shorter chains can affect membrane permeability and fit within a binding pocket. |

| Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) | Potential enhancement of binding affinity | Can alter the electronic distribution of the ring, potentially forming favorable interactions with the target. |

| Introduction of electron-donating groups (e.g., amino, hydroxyl groups) | Can introduce new hydrogen bonding opportunities | May lead to stronger and more specific interactions with the biological target. |

The 1,2,4-triazole ring itself offers multiple positions for substitution (N1, N4, and C5), each providing an avenue to modulate the compound's physicochemical properties and biological activity. The nitrogen atoms in the triazole ring are capable of forming hydrogen bonds, which are critical for interactions with biological macromolecules. nih.gov

Studies on various 1,2,4-triazole derivatives have demonstrated that substitutions at these positions can lead to a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. For example, the introduction of an amino group at the 5-position of a 4H-3-(2-phenoxy)phenyl-1,2,4-triazole series, particularly in chlorinated derivatives, resulted in significant anticonvulsant effects. nih.gov This highlights the importance of substitutions on the triazole ring for tailoring the desired biological response.

In the context of 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole, attaching different functional groups to the nitrogen or carbon atoms of the triazole ring would be a key strategy in a rational drug design campaign.

Table 2: Potential Bioactivity Modulation by 1,2,4-Triazole Ring Substitutions

| Position of Substitution | Type of Substituent | Potential Impact on Bioactivity |

| N1 | Alkyl or aryl groups | Can influence steric hindrance and overall molecular shape, affecting target binding. |

| N4 | Substituted phenyl rings | May introduce additional points of interaction with the target protein. |

| C5 | Thione or thiol groups | Can act as a handle for further derivatization and may chelate metal ions in metalloenzymes. |

| C5 | Amino or substituted amino groups | Can form hydrogen bonds and participate in electrostatic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the molecular properties that govern their efficacy.

For a series of 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole derivatives, a QSAR model could be developed by synthesizing a library of analogues with diverse substituents and measuring their biological activity. The resulting data would then be used to build a statistical model. Various modeling techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN), can be employed. physchemres.org

A successful QSAR model would be able to predict the pharmacological potency of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a 2D-QSAR study on a set of 1,2,4-triazole derivatives for anti-pancreatic cancer activity utilized MLR, Multiple Non-linear Regression (MNLR), and ANN to develop predictive models. physchemres.org

A crucial outcome of QSAR analysis is the identification of molecular descriptors that are significantly correlated with biological activity. These descriptors can be steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), or lipophilic (e.g., logP).

In a QSAR study of 1,2,4-triazole derivatives with a 2-bromo-5-methoxyphenyl fragment, it was found that increasing the size of the radicals, especially with the introduction of aromatic fragments, contributed to enhanced safety profiles. zsmu.edu.ua This indicates that steric parameters can play a defining role in the biological activity of these compounds. For the 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole series, it is likely that a combination of lipophilic, electronic, and steric descriptors would be important in governing their pharmacological effects.

Principles of Rational Design for Novel 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole Analogues

The insights gained from SAR and QSAR studies form the basis for the rational design of new and improved analogues. The goal is to systematically modify the lead structure to optimize its activity, selectivity, and pharmacokinetic properties.

The design of novel 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole analogues would be guided by several key principles:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physicochemical properties to improve potency or reduce toxicity. For example, the diethoxy groups could be replaced with other alkoxy groups or even halogenated alkoxy groups to fine-tune electronic and lipophilic characteristics.

Molecular Hybridization: Combining the 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities.

Structure-Based Design: If the threedimensional structure of the biological target is known, computational docking studies can be used to design molecules that fit optimally into the active site and form favorable interactions. This approach allows for a more targeted and efficient design process.

By systematically applying these principles, it is possible to navigate the chemical space around the 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole core to identify new derivatives with enhanced therapeutic potential.

Computational and Theoretical Chemistry Investigations of 3 3,4 Diethoxyphenyl 1h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They can predict molecular geometry, electronic distribution, and reactivity parameters.

Density Functional Theory (DFT) for Molecular Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For other 1,2,4-triazole (B32235) derivatives, DFT calculations have been employed to determine optimized geometries, vibrational frequencies, and various electronic properties that correlate with their reactivity and stability. researchgate.netzsmu.edu.ua Such an analysis for 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole would provide crucial information about its chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's kinetic stability and its ability to participate in electron transfer processes. researchgate.net Analysis of the FMOs for 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole would be essential in predicting its reactivity in chemical and biological systems.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with other molecules, such as proteins. researchgate.netnih.gov For numerous bioactive compounds, MD simulations have been pivotal in understanding how they bind to their biological targets. arabjchem.org Performing MD simulations on 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole in complex with a relevant protein target would be a critical step in elucidating its potential pharmacological mechanism.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are powerful tools in the early stages of drug discovery. These methods allow for the rapid assessment of large libraries of compounds for their potential to interact with a specific biological target. While virtual screening has been applied to libraries containing 1,2,4-triazole scaffolds, researchgate.net a targeted in silico study focused on derivatives of 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole could accelerate the discovery of new lead compounds.

Prediction of ADME-Related Molecular Descriptors

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate are critical to its success. In silico tools are widely used to predict these properties based on the molecular structure. nih.govpnrjournal.comzsmu.edu.ua Predicting the ADME profile of 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole would be a crucial step in evaluating its drug-likeness and potential for further development.

Biological Activities and Pharmacological Mechanisms of Action of 3 3,4 Diethoxyphenyl 1h 1,2,4 Triazole Derivatives

Antimicrobial Spectrum and Underlying Mechanisms

No specific studies detailing the antimicrobial spectrum and underlying mechanisms of 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole derivatives were identified.

Antibacterial Efficacy Against Diverse Pathogens

There is no available data on the antibacterial efficacy of 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole derivatives against diverse pathogens.

Antifungal Activity, Including Ergosterol (B1671047) Biosynthesis Inhibition

Information regarding the antifungal activity and the specific mechanism of ergosterol biosynthesis inhibition for 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole derivatives is not present in the reviewed scientific literature.

Antiparasitic Investigations

No research dedicated to the antiparasitic investigations of 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole derivatives could be located.

Antineoplastic and Antiproliferative Activity Profiling

There are no specific studies available on the antineoplastic and antiproliferative activity of 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole derivatives.

Inhibition of Cancer Cell Growth and Viability

Data on the inhibition of cancer cell growth and viability by 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole derivatives is not available in the current body of scientific research.

Modulation of Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor)

The 1,2,4-triazole (B32235) nucleus is a key structural motif in the design of inhibitors targeting receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways that govern cell growth, differentiation, and survival. nih.gov Dysregulation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers, making them a prime target for therapeutic intervention. taylorandfrancis.comnih.gov

Although direct studies on 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole derivatives as EGFR inhibitors are not prominent in the literature, broader research on related heterocyclic systems demonstrates their potential. For instance, novel hybrids of 1,2,3-triazole and 1,2,4-oxadiazole (B8745197) have been developed as potent dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Certain compounds from these series have exhibited significant antiproliferative activity against various human cancer cell lines, with inhibitory concentrations in the nanomolar range, comparable to the reference drug Erlotinib. nih.govmdpi.com The mechanism often involves the triazole scaffold fitting into the hydrophobic pocket of the kinase domain, mimicking the binding of ATP and thereby blocking the downstream signaling cascade that promotes tumor growth. nih.gov

Anti-inflammatory Response Modulation

Derivatives of 1,2,4-triazoles are widely recognized for their anti-inflammatory properties. mdpi.comnih.gov Research on compounds structurally similar to 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole has identified significant anti-inflammatory activity. Specifically, a study on derivatives of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and related compounds demonstrated notable anti-inflammatory effects. nih.gov

In this study, various synthesized derivatives were evaluated for their ability to reduce inflammation. The anti-inflammatory mechanism of many triazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the synthesis of prostaglandins (B1171923) involved in the inflammatory response. biomedpharmajournal.org The investigation revealed that several compounds exhibited anti-inflammatory activity, highlighting the therapeutic potential of the 3-(3,4-dialkoxyphenyl)-1H-1,2,4-triazole scaffold. nih.gov

Table 1: Anti-inflammatory Activity of Synthesized 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole Derivatives

| Compound ID | Chemical Name | Activity |

|---|---|---|

| 6d | 1-Benzoyl-5-butylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole | Anti-inflammatory activity exhibited |

| 7a | 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole | Anti-inflammatory activity exhibited |

| 7c | 2-Butyrylamino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole | Anti-inflammatory activity exhibited |

| 10a | 1-Acetyl-3-(3,4-dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione | Anti-inflammatory activity exhibited |

| 10b | 1-Benzoyl-3-(3,4-dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione | Anti-inflammatory activity exhibited |

| 11 | 3-(3,4-Dimethoxyphenyl)-5-methylthio-4-phenyl-4H-1,2,4-triazole | Anti-inflammatory activity exhibited |

Data sourced from a study on 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole derivatives. nih.gov

Antiviral Potentials and Replication Inhibition Studies

The 1,2,4-triazole ring is a fundamental component in numerous antiviral agents due to its favorable pharmacological properties, including metabolic stability and low toxicity. nuft.edu.uabohrium.com This heterocyclic system is considered a bioisostere of amide, ester, or carboxyl groups, allowing it to interact with biological targets effectively. nuft.edu.uabohrium.com

While specific studies on the antiviral activity of 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole are not extensively documented, the broader family of 1,2,4-triazole derivatives has shown significant potential against a wide range of DNA and RNA viruses. nih.govresearchgate.net A notable example is Ribavirin, a 1,2,4-triazole-carboxamide derivative with broad-spectrum antiviral activity. nih.gov Research has focused on synthesizing analogs of known antiviral drugs, such as Ribavirin and Acyclovir, by incorporating the 1,2,4-triazole moiety to enhance efficacy and pharmacokinetic properties. bohrium.com These derivatives have been tested against viruses including herpes simplex virus, HIV, and influenza A, with some compounds showing excellent inhibitory properties and efficacy comparable to established drugs. nih.gov The mechanism of action often involves the inhibition of viral replication processes, such as interfering with viral helicase or reverse transcriptase enzymes. nih.gov

Enzyme and Receptor Inhibition Studies

Azole compounds, including 1,2,4-triazole derivatives, are the cornerstone of antifungal therapy. Their primary mechanism of action is the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol. cardiff.ac.uknih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and leads to fungal cell death. nih.gov

The nitrogen atom at position 4 (N4) of the triazole ring is crucial for this activity, as it coordinates with the heme iron atom in the active site of the CYP51 enzyme, preventing the substrate from binding and halting the demethylation process. cardiff.ac.uk While all clinical azole antifungals are effective inhibitors of microbial CYP51, their affinity for the human ortholog is generally weak, providing a degree of selectivity. researchgate.net

c-Jun N-terminal Kinase (JNK): While selective inhibitors of JNK are of significant interest for various therapeutic areas, current research does not establish a direct link between 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole derivatives and the inhibition of this specific kinase. otavachemicals.comnih.gov

Aldo-keto Reductase 1C3 (AKR1C3): AKR1C3 is a key enzyme in the biosynthesis of androgens and is considered a target in castration-resistant prostate cancer. unito.itnih.gov Inhibitors of AKR1C3, including some nonsteroidal anti-inflammatory drugs (NSAIDs), have been identified. nih.gov Some research has focused on hydroxytriazole scaffolds as a basis for new, potent, and selective AKR1C3 inhibitors. unito.itnih.gov However, specific inhibitory activity by 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole derivatives has not been reported.

Transglutaminase 2: There is no significant research in the provided results linking 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole derivatives to the inhibition of Transglutaminase 2.

Mitogen-Activated Protein Kinase (MAPK): The MAPK signaling cascade is a critical pathway in cellular regulation. nih.gov The available literature does not indicate that 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole derivatives are inhibitors of this kinase family.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. wikipedia.orgnih.gov A variety of heterocyclic compounds, including those with a 1,2,4-triazole skeleton, have been developed as DHFR inhibitors. For instance, a class of inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold has been synthesized and shown to have potent activity against cancer cell lines, in some cases exceeding that of the classical DHFR inhibitor methotrexate. nih.gov

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a crucial role in the regulation of inflammatory responses and is implicated in the pathogenesis of various inflammatory diseases. nih.govnih.gov Antagonists of MIF are being investigated as potential anti-inflammatory therapies. caymanchem.com While various small molecule inhibitors of MIF have been identified, the current body of research does not indicate that derivatives of 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole have been investigated for this specific target. medchemexpress.commedchemexpress.com

Antioxidant Activity and Free Radical Scavenging Properties of 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole Derivatives

Research into 1,2,4-triazole derivatives has consistently highlighted their ability to neutralize free radicals and mitigate oxidative stress, which is implicated in numerous pathological conditions. zsmu.edu.uaresearchgate.net The chemical modification of the 1,2,4-triazole core at different positions with various pharmacophores has been shown to significantly enhance their antioxidant properties. zsmu.edu.ua

Detailed Research Findings

Studies on various 1,2,4-triazole derivatives have demonstrated a range of antioxidant activities. For instance, a series of 1,2,4-triazole derivatives containing an alkoxy moiety were synthesized and evaluated for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ekb.egresearchgate.net The results from these studies indicated that many of the tested compounds exhibited moderate antioxidant capabilities. ekb.egresearchgate.net

In one study, a particular derivative, designated as compound 9b, showed noteworthy antioxidant activity, with a DPPH radical scavenging rate of 49.4% at a concentration of 10 µM. ekb.eg This activity was found to be approximately 65.5% of the activity of the reference antioxidant, Trolox, at the same concentration. ekb.eg Other compounds in the same series also displayed good antioxidant activity, with DPPH radical scavenging rates ranging from 24.6% to 39.3% at a 10 µM concentration. ekb.eg

The structure-activity relationship is a key aspect of these findings. For example, it has been observed that the presence of electron-donating groups can enhance the antioxidant capacity of these compounds. nih.gov Conversely, the introduction of an increasing number of methoxy (B1213986) groups was associated with a decrease in DPPH radical scavenging activity in one study. ekb.eg

Furthermore, research on 1,2,4-triazole-3-thiones and their S-alkylated derivatives has also contributed to the understanding of their antioxidant potential. isres.org The inhibitory effect of 1,2,4-triazole-3-thiones was found to be significant, while their S-alkylated counterparts showed weaker effects at the same concentration. isres.org

The antioxidant activity of these derivatives is often evaluated through various in vitro assays, including DPPH radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, and ferric reducing antioxidant power (FRAP) assays. isres.orguobaghdad.edu.iq

Below are data tables summarizing the antioxidant activity of selected 1,2,4-triazole derivatives from various studies.

Table 1: DPPH Radical Scavenging Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Concentration (µM) | % DPPH Radical Scavenging Rate | Reference |

| 9b | 10 | 49.4 | ekb.eg |

| 9e | 10 | 39.3 | ekb.eg |

| 9d | 10 | 31.5 | ekb.eg |

| 9a | 10 | 29.5 | ekb.eg |

| 4a | 10 | 24.6 | ekb.eg |

| T2 | - | IC50 = 34.83 µg/ml | nih.gov |

| T3 | - | IC50 = 34.38 µg/ml | nih.gov |

| Ascorbic Acid (Standard) | - | IC50 = 35.44 µg/ml | nih.gov |

Table 2: Antioxidant Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives

| Compound | DPPH Assay IC50 (M) | ABTS Assay IC50 (M) | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 1.3 x 10⁻³ ± 0.2 x 10⁻³ | 4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵ | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | 2.2 x 10⁻³ ± 0.1 x 10⁻³ | 5.5 x 10⁻⁵ ± 0.2 x 10⁻⁵ | nih.gov |

Molecular Docking and Ligand Target Interaction Analysis for 3 3,4 Diethoxyphenyl 1h 1,2,4 Triazole

Computational Docking Methodologies and Protocols

To investigate the binding mode of 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole with a putative biological target, a structured computational docking protocol is typically employed. This process commences with the preparation of both the ligand and the receptor. The three-dimensional structure of 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole would be constructed and optimized using software such as ChemDraw or Marvin Sketch, followed by energy minimization using a force field like MMFF94. pensoft.net

For the receptor, a crystal structure from the Protein Data Bank (PDB) would be selected. The preparation of the receptor involves the removal of water molecules, the addition of polar hydrogen atoms, and energy minimization to relieve any steric clashes. nih.gov

Molecular docking simulations are then performed using established software such as AutoDock Vina, GOLD Suite, or MOE (Molecular Operating Environment). nih.govmdpi.comuobaghdad.edu.iq The process involves defining a grid box that encompasses the active site of the receptor. The ligand is treated as flexible, allowing its various conformations to be explored, while the receptor is typically kept rigid to reduce computational complexity. pensoft.net The docking algorithm then systematically samples different orientations and conformations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. mdpi.com

| Step | Description | Common Software/Method |

|---|---|---|

| Ligand Preparation | 3D structure generation, optimization, and energy minimization. | ChemDraw, Marvin Sketch, MMFF94 Force Field pensoft.net |

| Receptor Preparation | Removal of water, addition of polar hydrogens, and energy minimization. | BIOVIA Discovery Studio, Chimera pensoft.netnih.gov |

| Docking Simulation | Generation of ligand poses within the receptor's active site. | AutoDock Vina, GOLD Suite, MOE nih.govmdpi.comuobaghdad.edu.iq |

| Scoring and Analysis | Evaluation of binding affinity and analysis of interactions. | ChemPLP, empirical fitness functions mdpi.com |

Identification of Putative Binding Sites and Residue Interactions

The binding site of a ligand on a protein is a crucial determinant of its biological activity. For 1,2,4-triazole (B32235) derivatives, interactions with specific amino acid residues within the active site of enzymes like cytochrome P450s or kinases are common. mdpi.com In a hypothetical docking study of 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole, the diethoxyphenyl moiety would likely orient towards a hydrophobic pocket within the receptor's active site.

Key residue interactions could involve amino acids such as valine, leucine, phenylalanine, and methionine, which can form hydrophobic and van der Waals interactions with the ethyl and phenyl groups of the ligand. nih.govnih.gov The nitrogen atoms of the 1,2,4-triazole ring are potential hydrogen bond acceptors and donors, allowing for interactions with polar amino acid residues like serine, threonine, asparagine, and lysine. nih.govmdpi.com For instance, studies on similar bis-1,2,4-triazoles have shown interactions with residues like Lys190, Val177, and Phe210. nih.gov

| Ligand Moiety | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| 3,4-Diethoxyphenyl | Valine, Leucine, Isoleucine, Phenylalanine | Hydrophobic, van der Waals |

| 1H-1,2,4-triazole | Serine, Threonine, Asparagine, Glutamine, Lysine | Hydrogen Bonding |

| Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

Prediction of Binding Affinities and Structural Basis of Ligand Recognition

The binding affinity of a ligand to its target is a quantitative measure of their interaction strength and is often expressed as a binding free energy (ΔG) or a docking score. Lower binding energy values typically indicate a more stable ligand-receptor complex. For 1,2,4-triazole derivatives, binding affinities can vary widely depending on the specific target and the substitution pattern on the triazole and phenyl rings. For example, docking studies of some triazole inhibitors against CYP51 have reported binding free energies ranging from -8.50 to -52.52 kcal/mol. nih.gov

The structural basis for ligand recognition lies in the complementary shape and chemical properties of the ligand and the binding pocket. The 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole molecule would likely adopt a specific conformation that maximizes favorable interactions within the active site. The diethoxyphenyl group can act as an anchor, fitting into a hydrophobic cavity, while the triazole core can form directional hydrogen bonds that provide specificity.

| Compound Type | Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Triazole Inhibitor 1 | CYP51 | -8.50 nih.gov |

| Triazole Inhibitor 2 | CYP51 | -15.08 nih.gov |

| Triazole Inhibitor 3 | CYP51 | -52.52 nih.gov |

Elucidation of Specific Hydrogen Bonding and Hydrophobic Interactions

A detailed analysis of the docked poses of 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole would reveal specific interactions that stabilize the ligand-receptor complex. Hydrogen bonds are highly directional and play a critical role in molecular recognition. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are crucial for the orientation of the molecule within the active site. pensoft.net

| Interaction Type | Ligand Group Involved | Potential Receptor Residues | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Triazole Nitrogens | -OH (Ser, Thr), -NH (Lys, Arg) | 2.5 - 3.5 |

| Hydrogen Bond (Donor) | Triazole N-H | C=O (backbone), -COO- (Asp, Glu) | 2.5 - 3.5 |

| Hydrophobic | Diethoxyphenyl group | Ala, Val, Leu, Ile, Phe | 3.0 - 4.5 |

| π-π Stacking | Phenyl ring | Phe, Tyr, Trp | 3.5 - 5.0 |

Future Research Directions and Therapeutic Potential of 3 3,4 Diethoxyphenyl 1h 1,2,4 Triazole Analogues

Strategic Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is centered on rational drug design to improve potency and selectivity, thereby minimizing off-target effects. A primary strategy involves detailed structure-activity relationship (SAR) studies, which systematically modify the core structure to understand the impact of different functional groups on biological activity. nih.govnih.gov

Key strategic modifications include:

Substitution on the Phenyl Ring: Altering the position and nature of substituents on the 3-phenyl ring can significantly influence interactions with biological targets. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, affecting binding affinity.

Modification of the Triazole Core: While the 1,2,4-triazole (B32235) ring is often essential for activity, substitutions at the N1, N2, or N4 positions can fine-tune pharmacokinetic properties like solubility and metabolic stability.

Molecular Hybridization: A highly effective approach involves creating hybrid molecules that combine the 1,2,4-triazole scaffold with other known pharmacophores. nih.gov This strategy aims to develop multifunctional agents that can interact with multiple biological targets, potentially leading to synergistic effects or novel mechanisms of action. For instance, creating hybrids with moieties known to inhibit specific enzymes like kinases or topoisomerases is a key direction in anticancer drug design. nih.gov

These strategies are guided by the goal of optimizing interactions with specific biological receptors and enzymes, a crucial factor for enhancing therapeutic efficacy. researchgate.net

Table 1: Strategic Modifications and Their Rationale

| Structural Modification | Rationale for Development | Desired Outcome |

|---|---|---|

| Phenyl Ring Substitution | Modulate electronic properties and steric interactions at the target binding site. | Enhanced binding affinity and selectivity. |

| N-Alkylation/Arylation of Triazole | Improve pharmacokinetic profile (solubility, membrane permeability, metabolic stability). | Better bioavailability and in vivo efficacy. |

| Molecular Hybridization | Combine pharmacophoric features to create dual-action or multi-target ligands. | Synergistic therapeutic effects, novel mechanisms, and overcoming drug resistance. |

| Bioisosteric Replacement | Replace functional groups (e.g., thiol) to improve drug-like properties while retaining activity. | Reduced toxicity and improved metabolic profile. |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The versatility of the 1,2,4-triazole nucleus allows for its application across a wide spectrum of diseases. researchgate.netnih.gov While many derivatives have been explored for anticancer and antifungal properties, significant potential exists in other therapeutic areas. researchgate.netresearchgate.net Future research should systematically screen analogues of 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole against a diverse range of biological targets.

Promising areas for exploration include:

Antimicrobial Agents: With the rise of drug-resistant bacteria, there is an urgent need for new antibiotics. mdpi.com 1,2,4-triazole derivatives have demonstrated potent antibacterial activity, and new analogues could be developed to combat resistant strains. nih.gov

Antiviral Therapeutics: The 1,2,4-triazole core is present in antiviral drugs like Ribavirin, highlighting its potential in this field. researchgate.net Screening new derivatives for activity against viruses is a logical extension.

Neurodegenerative Diseases: Some triazole derivatives have been investigated for neuroprotective effects. nih.gov Further exploration into their potential as treatments for conditions like Alzheimer's disease is warranted. mdpi.com

Anti-inflammatory and Analgesic Agents: Research has shown that certain 1,2,4-triazole compounds possess significant anti-inflammatory and analgesic properties, with the potential for reduced side effects compared to existing drugs. nih.gov

Antitubercular Activity: Tuberculosis remains a major global health issue, and new drugs are needed. 1,2,4-triazole derivatives have shown promise as potent antitubercular agents, with some inhibiting key mycobacterial enzymes. mdpi.comjohnshopkins.edu

Table 2: Potential Therapeutic Applications for 1,2,4-Triazole Analogues

| Therapeutic Area | Rationale and Research Focus |

|---|---|

| Oncology | Inhibition of kinases, topoisomerases, and tubulin polymerization; induction of apoptosis. nih.govnih.gov |

| Infectious Diseases | Antifungal: Inhibition of ergosterol (B1671047) biosynthesis. Antibacterial: Targeting bacterial enzymes. Antiviral: Interference with viral replication. researchgate.netnih.govnih.gov |

| Neurology | Anticonvulsant: Modulation of ion channels or neurotransmitter receptors. Neuroprotection: Potential use in Alzheimer's disease. mdpi.comnih.gov |

| Inflammation | Inhibition of inflammatory mediators and enzymes like cyclooxygenase (COX). nih.gov |

| Tuberculosis | Inhibition of essential mycobacterial enzymes such as MmpL3. johnshopkins.edu |

Synergistic Approaches Combining Advanced Computational and Experimental Research

The integration of computational and experimental methods is accelerating the drug discovery process for 1,2,4-triazole analogues. acs.org This synergistic approach allows for more efficient design, screening, and optimization of new chemical entities.

Computational Design and Screening: Molecular docking and virtual screening are powerful tools for predicting how different analogues will bind to specific protein targets. acs.orgnih.gov These in silico methods can screen large libraries of virtual compounds, prioritizing a smaller, more promising set for chemical synthesis and biological testing. This saves significant time and resources.

Pharmacokinetic Prediction: Computational ADME (Absorption, Distribution, Metabolism, and Excretion) models can predict the drug-like properties of new analogues before they are synthesized. nih.gov This helps to identify candidates with favorable pharmacokinetic profiles early in the development pipeline.

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. This includes the chemical synthesis of the prioritized compounds, followed by in vitro biological assays to measure their activity and cytotoxicity against cell lines. nih.govchemmethod.com Promising candidates from in vitro studies can then advance to more complex in vivo models. researchgate.net

This iterative cycle of computational prediction followed by experimental validation allows for the rapid refinement of lead compounds, leading to the development of analogues with improved therapeutic properties. rsc.org

Addressing Challenges and Identifying Opportunities in 1,2,4-Triazole-Based Drug Discovery

Despite the immense potential of 1,2,4-triazole derivatives, several challenges must be addressed to translate them into clinical applications. Overcoming these hurdles presents significant opportunities for innovation.

Challenges:

Drug Resistance: As with many therapeutic agents, particularly in oncology and infectious diseases, the development of resistance is a major concern. researchgate.net

Selectivity and Toxicity: Achieving high selectivity for the target enzyme or receptor over others is crucial to minimize toxicity and off-target side effects. researchgate.net

Pharmacokinetic Properties: Poor solubility or metabolic instability can limit the bioavailability and in vivo efficacy of otherwise potent compounds. nih.gov

Opportunities:

Targeted Therapies: The structural versatility of the 1,2,4-triazole scaffold is ideal for developing highly targeted therapies. By designing analogues that specifically inhibit proteins unique to cancer cells or pathogens, it is possible to create more effective and less toxic drugs. researchgate.net

Combination Therapies: 1,2,4-triazole analogues could be used in combination with existing drugs to overcome resistance or achieve synergistic effects.

Biomarker-Guided Development: Identifying biomarkers that predict a patient's response to a specific triazole-based drug could enable a personalized medicine approach, improving treatment outcomes.

Future research efforts must focus on bridging the gap between rational drug design and clinical application, with a strong emphasis on overcoming these challenges to fully realize the therapeutic potential of this important class of compounds. nih.govresearchgate.net

Table of Compounds

| Compound Name |

|---|

| 3-(3,4-Diethoxyphenyl)-1H-1,2,4-triazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.